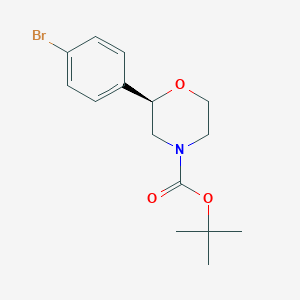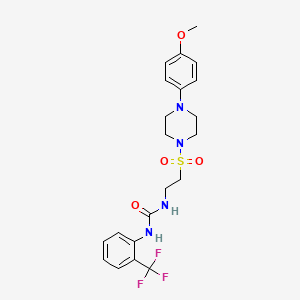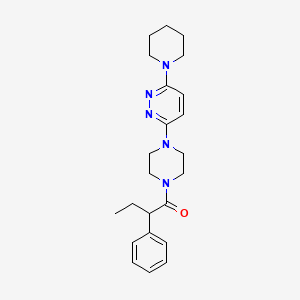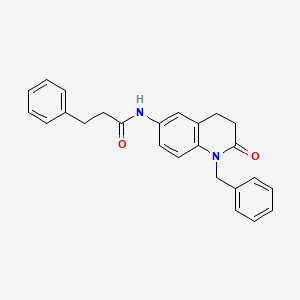
3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic and Anticancer Activities : Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinazoline structures, exhibited potent cytotoxicity, with certain compounds achieving IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003). Moreover, novel quinazolinone derivatives have shown significant cytotoxic activity against MCF-7 and HeLa cell lines, highlighting their potential as anticancer agents (Poorirani et al., 2018).
Hypotensive Agents : The synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones has revealed compounds with significant hypotensive activities, demonstrating their potential use in developing new treatments for hypertension (Eguchi et al., 1991).
Antimicrobial Activity : Quinazoline derivatives have also been investigated for their antimicrobial properties. For example, new furothiazolo pyrimido quinazolinones, derived from visnagenone or khellinone, exhibited excellent growth inhibition of bacteria and fungi, suggesting their application as antimicrobial agents (Abu‐Hashem, 2018).
Green Chemistry Approaches : Research into the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU or DBN presents an environmentally friendly approach to synthesizing these compounds, emphasizing the role of green chemistry in pharmaceutical manufacturing (Mizuno et al., 2007).
Herbicide Development : The discovery of pyrazole-quinazoline-2,4-dione hybrids as potent 4-Hydroxyphenylpyruvate dioxygenase inhibitors indicates the potential of quinazoline derivatives in developing new herbicides for resistant weed control, further demonstrating the versatility of these compounds in various research applications (He et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-hydroxyquinazoline-4(1H)-one, which is then converted to the second intermediate, 3-(2,5-dimethylphenyl)-1-(2-oxo-2-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)quinazoline-2,4(1H,3H)-dione, before being coupled with the final reagent to form the target compound.", "Starting Materials": [ "2,5-dimethylaniline", "2-chloro-3-nitrobenzoic acid", "2-hydroxybenzaldehyde", "3,4-dimethylaniline", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "triethylamine", "ethyl acetate", "dimethylformamide", "N,N-dimethylacetamide", "1,1'-carbonyldiimidazole", "trifluoroacetic acid", "1,2,4-triazole", "phosphorus oxychloride", "potassium carbonate", "palladium on carbon", "hydrogen gas", "sodium methoxide", "2-chloro-1-(2-hydroxyphenyl)ethanone", "3-(2,5-dimethylphenyl)-2-hydroxyquinazoline-4(1H)-one" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-nitrobenzoic acid by reacting 2,5-dimethylaniline with 2-chloro-1,3-dinitrobenzene in the presence of thionyl chloride.", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using sodium borohydride.", "Step 3: Synthesis of 2-hydroxybenzaldehyde by reacting 2-chloro-3-aminobenzoic acid with sodium hydroxide.", "Step 4: Synthesis of 2-chloro-1-(2-hydroxyphenyl)ethanone by reacting 2-hydroxybenzaldehyde with acetic anhydride and triethylamine.", "Step 5: Synthesis of 3,4-dimethylphenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting 3,4-dimethylaniline with 1,1'-carbonyldiimidazole and trifluoroacetic acid, followed by cyclization with phosphorus oxychloride and potassium carbonate.", "Step 6: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)acetic acid by reacting 3,4-dimethylphenyl-1,2,4-oxadiazole-5-carboxylic acid with acetic anhydride and triethylamine.", "Step 7: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methanol by reducing 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)acetic acid with sodium borohydride.", "Step 8: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-oxo-2-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(2,5-dimethylphenyl)-2-hydroxyquinazoline-4(1H)-one with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of N,N-dimethylacetamide and 1,1'-carbonyldiimidazole.", "Step 9: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2,5-dimethylphenyl)-1-(2-oxo-2-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)quinazoline-2,4(1H,3H)-dione with 1,2,4-triazole in the presence of palladium on carbon and hydrogen gas." ] } | |
Número CAS |
1207046-91-0 |
Nombre del producto |
3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H24N4O3 |
Peso molecular |
452.514 |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-10-18(3)23(13-16)31-26(32)21-7-5-6-8-22(21)30(27(31)33)15-24-28-25(29-34-24)20-12-11-17(2)19(4)14-20/h5-14H,15H2,1-4H3 |
Clave InChI |
BRYYKMJXPJFSKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)



![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)
![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)
